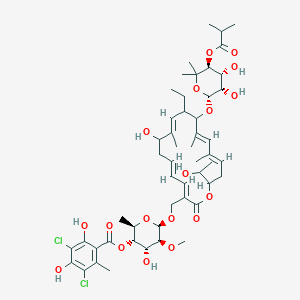

Lipiarmycin a4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

A narrow-spectrum macrolide antibacterial agent that is used in the treatment of diarrhea associated with CLOSTRIDIUM DIFFICILE INFECTION.

Wissenschaftliche Forschungsanwendungen

Inhibition of Drug-Resistant Mycobacterium tuberculosis

Lipiarmycin A4 exhibits potent inhibitory activity against multidrug-resistant strains of Mycobacterium tuberculosis (MTB). Its mechanism of action involves targeting the RNA polymerase of the bacteria, and it's noteworthy for its lack of cross-resistance with standard anti-TB drugs like rifampicin. Genetic studies indicate that mutations in the rpoB and rpoC genes of MTB confer resistance to lipiarmycin, highlighting its specific molecular targets within the bacterial RNA polymerase complex (Kurabachew et al., 2008).

Total Synthesis and Chemical Analysis

Significant efforts have been made in the chemical synthesis of lipiarmycin A4 and its analogs, providing a foundation for further pharmacological and structural-activity studies. These synthetic routes involve complex reactions such as ring-closing metathesis, vinylogous Mukaiyama aldol reactions, and Stille coupling, contributing to the understanding of its macrolide structure and potential for derivative development (Miyatake-Ondozabal et al., 2015).

Mechanism of Action on RNA Polymerase

Further elucidation of lipiarmycin A4's mechanism of action reveals its binding at the base of the RNA polymerase "clamp," trapping the enzyme in an open-clamp state. This inhibits the transcription process by preventing the promoter DNA from fitting into the catalytic site of the RNA polymerase, which is crucial for the initiation of RNA synthesis. Such insights are pivotal for the development of new antibiotics targeting bacterial transcription processes (Lin et al., 2018).

Co-identity with Other Antibiotics

Investigations into the chemical identity of lipiarmycin A4 have confirmed its co-identity with other antibiotics such as tiacumicin B and fidaxomicin. Through spectroscopic analysis and chemical degradation studies, researchers have established the identical nature of these compounds, which has implications for their clinical use and regulatory classification (Bedeschi et al., 2014).

Clinical Use and Antibacterial Spectrum

Lipiarmycin A4's clinical utility, particularly in treating Clostridium difficile infections, has been well-documented. Its narrow-spectrum antimicrobial activity against Gram-positive bacteria, coupled with minimal systemic absorption when administered orally, makes it a valuable agent in the therapeutic arsenal against specific bacterial infections (Gerber & Ackermann, 2008).

Eigenschaften

Molekularformel |

C51H72Cl2O18 |

|---|---|

Molekulargewicht |

1044 g/mol |

IUPAC-Name |

[(2R,3S,4R,5S,6R)-6-[[(3E,5E,9E,13E,15E)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2,4-dihydroxy-6-methylbenzoate |

InChI |

InChI=1S/C51H72Cl2O18/c1-13-30-21-25(5)32(55)17-15-14-16-31(22-65-50-44(64-12)41(60)43(29(9)66-50)68-48(63)34-27(7)35(52)38(57)36(53)37(34)56)47(62)67-33(28(8)54)19-18-24(4)20-26(6)42(30)69-49-40(59)39(58)45(51(10,11)71-49)70-46(61)23(2)3/h14-16,18,20-21,23,28-30,32-33,39-45,49-50,54-60H,13,17,19,22H2,1-12H3/b15-14+,24-18+,25-21+,26-20+,31-16+/t28?,29-,30?,32?,33?,39-,40+,41-,42?,43-,44+,45+,49-,50-/m1/s1 |

InChI-Schlüssel |

TVNPCAPJKIVYOW-BSQOWXRLSA-N |

Isomerische SMILES |

CCC1/C=C(/C(C/C=C/C=C(/C(=O)OC(C/C=C(/C=C(/C1O[C@H]2[C@H]([C@H]([C@@H](C(O2)(C)C)OC(=O)C(C)C)O)O)\C)\C)C(C)O)\CO[C@H]3[C@H]([C@@H]([C@@H]([C@H](O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)C)O)OC)O)\C |

Kanonische SMILES |

CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)C)O)OC)O)C |

Synonyme |

fidaxomicin lipiarmycin lipiarmycin A3 lipiarmycin A4 lipiarmycin B lipiarmycin B3 lipiarmycin B4 PAR 101 PAR-101 PAR101 tiacumicin B tiacumicin C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

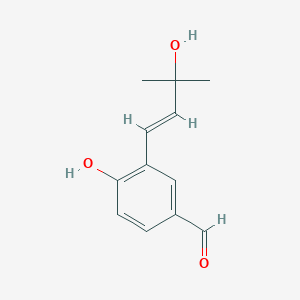

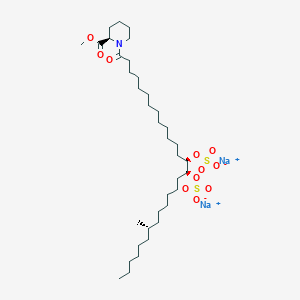

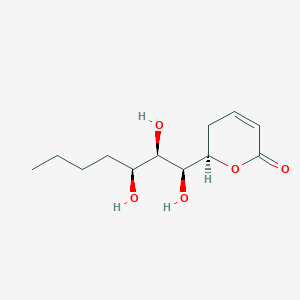

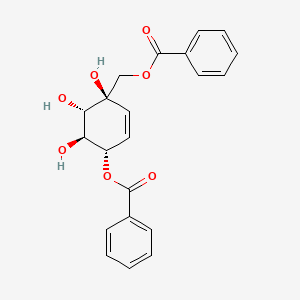

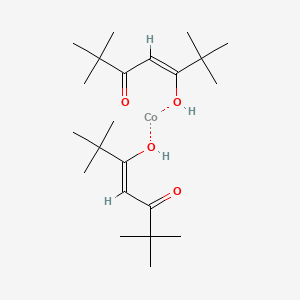

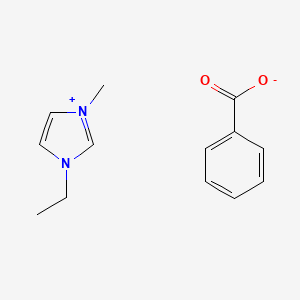

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.